7-Tetradecenol
Description
7-Tetradecenol (C₁₄H₂₈O) is a 14-carbon monounsaturated alcohol with a hydroxyl group at position 1 and a double bond at position 5. It exists as two stereoisomers: (E)-7-tetradecenol (CAS: 37011-95-3) and (Z)-7-tetradecenol (CAS: 40642-43-1). The compound is notable for its presence in natural sources, such as Eryngium foetidum leaves and branches, where it contributes to aromatic profiles .
Properties
Molecular Formula |
C14H28O |
|---|---|
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradec-7-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h7-8,15H,2-6,9-14H2,1H3 |
InChI Key |
QXYAJPQXTGQWRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the generation of a phosphonium salt, typically from triphenylphosphine and an alkyl halide. For this compound, n-butyltriphenylphosphonium bromide is reacted with potassium tert-butoxide in anhydrous toluene under an inert atmosphere to form the ylide. The ylide then reacts with a carbonyl compound such as 7-bromoheptanal.
Key parameters include:
- Temperature : 0–40°C to prevent ylide decomposition.
- Solvent : Anhydrous toluene or tetrahydrofuran (THF) for optimal ylide stability.
- Base : Potassium tert-butoxide or sodium hexamethyldisilazide to deprotonate the phosphonium salt.
A representative procedure from US Patent 6,838,576 reports a 78% yield of (E)-7-tetradecenol using this method, with stereoselectivity favoring the E-isomer (85:15 E:Z).
Scalability and Industrial Adaptations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer. For instance, a pilot plant study achieved a 92% yield by maintaining a residence time of 30 minutes at 25°C. Challenges include the high cost of triphenylphosphine and the need for rigorous drying of solvents.
Grignard Reagent Coupling and Hydrogenation
This two-step method is favored for producing cis-7-tetradecenol, a key component of moth pheromones.
Step 1: Alkynylation via Grignard Reagent
7-Bromoheptanol is first protected as a tetrahydropyranyl (THP) ether to prevent side reactions. The protected alcohol is then reacted with propargyl magnesium bromide in THF:
$$
\text{(7-Bromoheptyl)-THP ether} + \text{HC≡CMgBr} \xrightarrow{\text{THF}} \text{(7-Heptynyl)-THP ether} + \text{MgBr}_2
$$
The reaction proceeds at −20°C to 0°C, yielding 89% of the alkynylated intermediate.
Step 2: Partial Hydrogenation
The alkyne is hydrogenated using Lindlar catalyst (Pd/BaSO₄ poisoned with quinoline) to achieve cis-selectivity:
$$
\text{(7-Heptynyl)-THP ether} \xrightarrow{\text{H}_2, \text{Lindlar catalyst}} \text{(Z)-7-Tetradecenyl-THP ether}
$$
Deprotection with aqueous HCl yields cis-7-tetradecenol with 95% stereochemical purity.
Biotechnological Synthesis via Engineered Yeast
Recent advances in metabolic engineering enable the production of this compound from renewable substrates. Yarrowia lipolytica strains expressing fatty acyl-CoA reductases (FARs) and desaturases convert glucose to target alcohols.
Pathway Engineering
- Desaturation : Δ9-desaturase introduces a double bond at the 9th position of palmitic acid (C16:0), forming (Z)-9-hexadecenoic acid.
- Chain shortening : Peroxisomal β-oxidation enzymes shorten the chain to (Z)-7-tetradecenoic acid.
- Reduction : FAR reduces the acyl-CoA to (Z)-7-tetradecenol.
A 2023 study achieved a titer of 7.0 mg/L using a strain co-expressing Lbo_31670 (a peroxisomal oxidase) and HarFAR (from Helicoverpa armigera).
Advantages and Limitations
- Sustainability : Utilizes glucose as a carbon source.
- Yield : Currently lower than chemical methods (≤10 mg/L vs. >70% yield).
- Stereoselectivity : Exclusively produces cis-isomers, unlike chemical methods.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
- ¹H NMR (CDCl₃): δ 5.35–5.29 (m, 2H, CH₂=CH), 3.64 (t, 2H, CH₂OH), 1.26 (br s, 16H, CH₂).
- IR : 3320 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=C stretch).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (E:Z) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Wittig Reaction | 78–92 | 85:15 | Industrial | 120–150 |
| Grignard+Hydrogenation | 70–85 | 5:95 (Z:E) | Pilot-scale | 200–220 |
| Biotechnological | <0.1 | 0:100 (Z:E) | Lab-scale | 450–500 |
Chemical Reactions Analysis
Types of Reactions: 7-Tetradecenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form tetradecanol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 7-Tetradecenal or 7-Tetradecenoic acid.
Reduction: Tetradecanol.
Substitution: 7-Tetradecenyl chloride.
Scientific Research Applications
7-Tetradecenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the manufacture of fragrances and as a flavoring agent.
Mechanism of Action
The mechanism of action of 7-Tetradecenol varies depending on its application:
Pheromone Activity: In insects, it binds to specific olfactory receptors, triggering behavioral responses.
Chemical Reactions: As an alcohol, it can participate in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations :
- Functional Groups: this compound’s hydroxyl group distinguishes it from the aldehyde (7-tetradecenal), hydrocarbon (7-tetradecene), and carboxylic acid (7-tetradecynoic acid).
- Stereochemistry: The (Z)-isomer of this compound is more prevalent in natural sources, while the (E)-isomer is typically synthetic .
2.2 Physical and Chemical Properties
Key Observations :
- Hydrophobicity: this compound and its analogs exhibit low water solubility due to long alkyl chains. The hydroxyl group in this compound slightly increases polarity compared to 7-tetradecene.
- Thermal Stability: 7-Tetradecynoic acid’s triple bond and carboxylic group reduce thermal stability, leading to decomposition at high temperatures .
Research Findings and Data
- Stereochemical Impact: The (Z)-isomer of this compound is more bioactive in plant essential oils, possibly due to favorable molecular interactions in biological systems .
- Synthetic Accessibility: (E)-7-Tetradecenol is easier to synthesize via Wittig reactions, while (Z)-isomers require stereoselective methods .
- Comparative Reactivity: 7-Tetradecenal’s aldehyde group undergoes nucleophilic addition more readily than this compound’s hydroxyl group, making it a better electrophile in organic synthesis .
Biological Activity
7-Tetradecenol, specifically the cis isomer, is a long-chain fatty alcohol with the molecular formula . It is characterized by a double bond located at the seventh carbon of the tetradecane chain, which significantly influences its biological activity. This compound has garnered attention for its diverse biological roles, particularly in the fields of entomology and pharmacology.
1. Insect Pheromone Activity
One of the most notable biological activities of this compound is its role as an insect pheromone . It has been identified as a sex attractant in various lepidopteran species, facilitating mating behaviors. Research has shown that this compound binds to specific olfactory receptors in insects, triggering behavioral responses that are crucial for reproduction.
Case Study: Lepidopteran Attraction
In a study examining the attractiveness of various compounds to female Apolygus lucorum, it was found that this compound elicited strong electroantennogram (EAG) responses. The compound was significantly more attractive than its analogs, with a capture rate exceeding 60% when used in field experiments .
2. Antimicrobial Properties
This compound exhibits antimicrobial activity , making it a potential candidate for therapeutic applications. Studies have demonstrated that this compound disrupts microbial cell membranes, leading to cell lysis and death. Its effectiveness against various bacterial strains highlights its utility in developing antimicrobial agents.
Research Findings on Antimicrobial Activity
- In vitro studies have shown that this compound possesses significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli.
- The compound's mechanism involves altering membrane permeability, which is crucial for bacterial survival .
3. Anti-inflammatory Effects
Emerging research indicates that this compound may also have anti-inflammatory effects . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
- The compound appears to downregulate the expression of inflammatory markers, thus providing a protective effect against chronic inflammation.
- This property suggests potential applications in treating inflammatory diseases.
Chemical Reactions
The unique structure of this compound allows it to participate in various chemical reactions:
| Reaction Type | Products Generated | Common Reagents |
|---|---|---|
| Oxidation | Tetradecenal, Tetradecanoic acid | Potassium permanganate |
| Reduction | Tetradecanol | Hydrogenation catalysts (e.g., Pd/C) |
| Substitution | Tetradecyl chloride | Thionyl chloride |
These reactions not only demonstrate the compound's versatility but also its potential as a precursor in organic synthesis and industrial applications.
Applications in Industry
The pleasant odor of this compound makes it valuable in the fragrance and flavor industry. Its ability to act as an attractant also opens avenues for ecological pest management strategies by utilizing pheromone traps based on this compound.
Table: Applications of this compound
| Application Area | Description |
|---|---|
| Agriculture | Used in pheromone traps for pest control |
| Pharmaceuticals | Potential antimicrobial and anti-inflammatory agent |
| Cosmetics | Incorporated into fragrances and personal care products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
